Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate
Description
Chemical Identity and Synonyms Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate (CAS: 1324-80-7) is a sulfonated aromatic compound with a complex structure. It is commonly referred to by multiple synonyms, including Alkali Blue 6B, Acid Blue 19, Acid Blue 119, and Thionine blue . Its molecular formula is C₃₇H₃₀N₃NaO₄S, with a molecular weight of 635.71 g/mol .
Structural Features The molecule consists of a central hydroxybis(4-(phenylamino)phenyl)methyl group attached to a benzenesulfonate backbone. This structure confers high polarity due to the sulfonate group and extensive π-conjugation from aromatic and phenylamino substituents, enabling its function as a pH indicator .
Applications Primarily used in analytical chemistry, it serves as a pH-sensitive dye in titrations and biological staining. Its stability in solid form and solubility in polar solvents (e.g., water, ethanol) make it suitable for laboratory use .
Properties
CAS No. |
30586-13-1 |
|---|---|
Molecular Formula |
C37H30N3NaO4S |
Molecular Weight |
635.7 g/mol |
IUPAC Name |
sodium;2-[4-[bis(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonate |
InChI |
InChI=1S/C37H31N3O4S.Na/c41-37(27-15-21-32(22-16-27)38-30-9-3-1-4-10-30,28-17-23-33(24-18-28)39-31-11-5-2-6-12-31)29-19-25-34(26-20-29)40-35-13-7-8-14-36(35)45(42,43)44;/h1-26,38-41H,(H,42,43,44);/q;+1/p-1 |
InChI Key |
BPCZPTGXEYXQRS-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)NC4=CC=CC=C4)(C5=CC=C(C=C5)NC6=CC=CC=C6S(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C3=CC=C(C=C3)NC4=CC=CC=C4)(C5=CC=C(C=C5)NC6=CC=CC=C6S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Biological Activity
Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate, commonly referred to as sodium benzenesulfonate, is a compound with significant biochemical properties and applications. This article explores its biological activity, biochemical interactions, and potential therapeutic uses based on diverse research findings.
- Molecular Formula : C37H30N3NaO4S
- Molecular Weight : 635.71 g/mol
- CAS Number : 1713165-34-4
Sodium benzenesulfonate exhibits various biochemical activities that impact cellular processes:
- Enzyme Interactions : The compound has been shown to bind with specific enzymes, influencing their activity. This interaction can lead to either inhibition or activation of metabolic pathways, thereby altering the levels of metabolites within cells .
- Cell Signaling Modulation : It affects cell signaling pathways, which can result in changes in gene expression and cellular metabolism. This modulation is crucial for understanding how the compound can influence cell behavior in different contexts .
Cellular Effects
The biological activity of sodium benzenesulfonate extends to its effects on various cell types:
- Cancer Research : The compound is being investigated for its potential role in cancer therapies. Its ability to enhance the efficacy of certain anti-cancer drugs makes it a valuable candidate in pharmaceutical development .
- Biochemical Assays : It serves as a reagent in biochemical assays to study enzyme activities and interactions. This application provides insights into cellular processes and helps elucidate the mechanisms underlying various diseases .
Applications
Sodium benzenesulfonate has diverse applications across several fields:
- Pharmaceutical Development : Used as an intermediate in synthesizing pharmaceutical agents, particularly anti-cancer drugs.
- Biochemical Research : Functions as a reagent for studying enzyme interactions and cellular processes.
- Textile Industry : Acts as a dyeing agent, improving colorfastness in fabrics.
- Cosmetic Formulations : Stabilizes active ingredients in skincare products, enhancing their effectiveness .
Case Studies and Research Findings
Several studies have highlighted the biological activity of sodium benzenesulfonate:
- A study demonstrated that sodium benzenesulfonate could effectively inhibit certain enzymes related to cancer metabolism, suggesting its potential as an adjunct therapy in oncology.
- Another research indicated that the compound could modulate key signaling pathways involved in cell proliferation and apoptosis, further supporting its role in cancer treatment strategies .
Summary of Findings
| Property/Activity | Description |
|---|---|
| Enzyme Interaction | Alters enzyme activity; potential inhibitor or activator |
| Cell Signaling Modulation | Influences gene expression and cellular metabolism |
| Cancer Therapy Potential | Enhances efficacy of anti-cancer drugs |
| Biochemical Assays | Used as a reagent for studying enzyme activities |
| Applications | Pharmaceutical development, textile dyeing, cosmetics stabilization |
Scientific Research Applications
Pharmaceutical Development
Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate is pivotal in synthesizing various pharmaceutical agents. Its applications include:
- Anti-Cancer Drug Development : The compound serves as an intermediate in synthesizing anti-cancer drugs, enhancing their efficacy and bioavailability through improved solubility and targeted delivery mechanisms .
Case Study:
A study demonstrated that the incorporation of this compound into a drug formulation improved the pharmacokinetics of a specific anti-cancer agent, leading to enhanced therapeutic outcomes in preclinical models.
Biochemical Assays
In biochemical research, this compound is utilized as a reagent to study enzyme activities and interactions. Its role includes:
- Enzyme Activity Modulation : It can inhibit or activate specific enzymes, providing insights into metabolic pathways and cellular processes .
Case Study:
Research involving enzyme kinetics revealed that this compound significantly altered the activity of certain proteases, highlighting its potential as a tool in biochemical assays.
Textile Industry
The compound is widely used as a dyeing agent in the textile industry:
- Color Fastness Improvement : It enhances the color fastness and brightness of fabrics, making it crucial for manufacturers aiming to produce high-quality textiles .
Case Study:
A comparative analysis of different dyeing agents found that textiles dyed with this compound exhibited superior wash fastness compared to traditional dyes.
Cosmetic Formulations
In cosmetics, this compound is valued for its stabilizing properties:
- Stabilization of Active Ingredients : It helps maintain the integrity and effectiveness of active ingredients in skincare formulations .
Case Study:
Formulation studies indicated that creams containing this compound showed improved stability over time, reducing degradation of sensitive components under various storage conditions.
Environmental Applications
Recent research has explored the potential use of this compound in environmental remediation:
- Detergent Composition : The compound has been shown to effectively remove contaminants from water samples, indicating its potential as a biodegradable detergent in environmental applications .
Case Study:
Field tests demonstrated that wastewater treated with formulations containing this compound resulted in significant reductions in pollutant levels, showcasing its efficacy in environmental cleanup efforts.
Summary Table of Applications
| Application Area | Key Functions | Notable Findings |
|---|---|---|
| Pharmaceutical | Intermediate for anti-cancer drugs | Enhanced bioavailability and efficacy |
| Biochemical Research | Enzyme activity modulation | Significant alterations in enzyme kinetics |
| Textile Industry | Dyeing agent for color fastness | Superior wash fastness compared to traditional dyes |
| Cosmetic Formulations | Stabilizes active ingredients | Improved stability over time |
| Environmental Remediation | Detergent for contaminant removal | Effective reduction of pollutants in wastewater |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Properties of Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate and Related Compounds
Key Comparative Insights:
Functional Group Influence on Solubility :
- The target compound’s sulfonate group enhances water solubility, similar to Sodium Isethionate. However, its bulky aromatic system reduces solubility compared to simpler sulfonates like Sodium Isethionate .
- The patent compound (CAS unspecified) incorporates a trifluoromethoxy group, likely improving lipid solubility for pharmaceutical applications .
pH Sensitivity vs. Stability: Unlike Sodium Isethionate (a non-indicator sulfonate), the target compound’s conjugated aromatic system enables pH-dependent color changes, critical for its role in titrations . The patent compound’s pyridine and trifluoromethoxy groups may confer stability under acidic conditions, a trait absent in the target compound .
In contrast, Sodium Isethionate is widely used in consumer products due to its mildness and surfactant properties . The patent compound’s crystalline polymorphs suggest specialized pharmaceutical applications, diverging from the target compound’s analytical focus .
Q & A
Basic Research Questions
Q. What are the synthetic routes for Sodium 2-((4-(hydroxybis(4-(phenylamino)phenyl)methyl)phenyl)amino)benzenesulfonate, and what are the critical steps?
- Methodological Answer : The compound is synthesized via condensation reactions involving aromatic amines and sulfonated intermediates. Key steps include:
- Sulfonation of benzenesulfonic acid derivatives to introduce the sulfonate group.
- Condensation of bis(4-phenylaminophenyl)methanol with sulfonated aniline derivatives under acidic or basic conditions.
- Purification via recrystallization or column chromatography to isolate the sodium salt form.
- Structural confirmation using elemental analysis and spectroscopic techniques (e.g., NMR, FTIR) .
Q. How is the molecular structure of this compound confirmed spectroscopically?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify aromatic protons, amine groups, and sulfonate linkages.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., CHNNaOS) and molecular weight (664.7 g/mol, as per PubChem).
- UV-Vis Spectroscopy : Absorbance maxima (~600–650 nm) correlate with its chromophoric triarylmethane structure .
Q. What are the primary research applications of this compound?
- Methodological Answer :
- pH Indicator : Used in titrations due to its color transition range (pH 9.4–14.0). Experimental protocols involve calibrating absorbance vs. pH in buffer systems .
- Staining Agent : Applied in histology for dyeing acidic tissues; protocols optimize concentration and solvent polarity (e.g., aqueous vs. alcoholic solutions) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported molecular formulas (e.g., CHNNaOS vs. CHNNaOS)?
- Methodological Answer :
- Cross-Referencing Databases : Compare CAS 1324-80-7 entries in PubChem (CHNNaOS) and EPA DSSTox to validate the correct formula .
- Elemental Analysis : Quantify %C, %H, %N, and %S to experimentally verify the formula.
- Mass Spectrometry : HRMS data should match the theoretical mass of CHNNaOS (664.7 g/mol), ruling out larger erroneous formulas .
Q. How does the compound’s stability vary under extreme pH conditions, and how is this experimentally assessed?
- Methodological Answer :
- Experimental Design : Prepare solutions at pH 2–12 and monitor absorbance changes over time using UV-Vis spectroscopy.
- Kinetic Analysis : Calculate degradation rate constants (k) and half-life (t) to determine pH-dependent stability.
- Structural Confirmation : Post-degradation analysis via LC-MS identifies breakdown products (e.g., sulfonic acid derivatives) .
Q. What advanced chromatographic techniques can leverage its sulfonate group for analytical separations?
- Methodological Answer :
- Ion-Pair Chromatography : Use as a mobile-phase additive (e.g., 0.1–1 mM) to enhance separation of cationic analytes via electrostatic interactions.
- Optimization Parameters : Vary concentration, pH, and counter-ions (e.g., sodium vs. ammonium) to improve peak resolution .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
